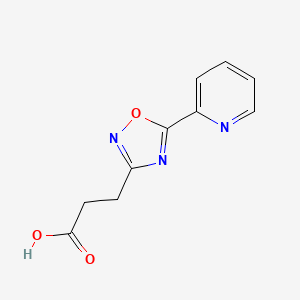
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid
説明
The compound “3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)propanoic acid” is a complex organic molecule that contains a pyridine ring, an oxadiazole ring, and a propanoic acid group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings suggests that the compound may have aromatic properties, which could affect its chemical behavior. The propanoic acid group would likely make the compound acidic .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its molecular structure and the conditions under which it is stored or used. The pyridine ring might undergo electrophilic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions. The propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the propanoic acid group might make the compound soluble in water, while the pyridine and oxadiazole rings might contribute to its stability. The exact properties would need to be determined experimentally .
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, it should be handled with care to avoid exposure, and appropriate safety measures should be taken. The Material Safety Data Sheet (MSDS) for the compound would provide more detailed information .
特性
IUPAC Name |
3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(16-13-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOQQLRJLREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)
![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)
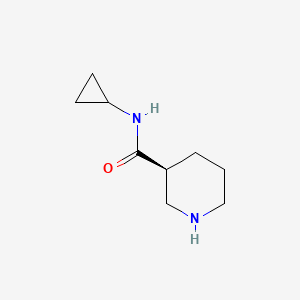
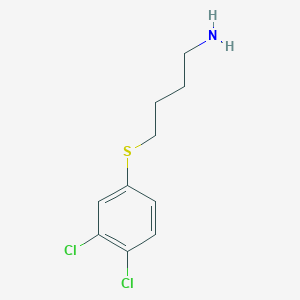
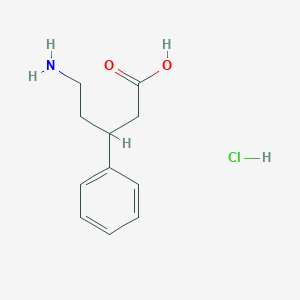
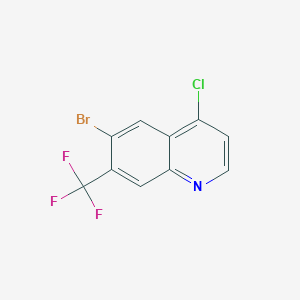
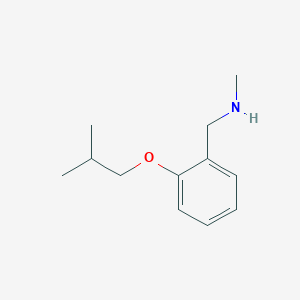
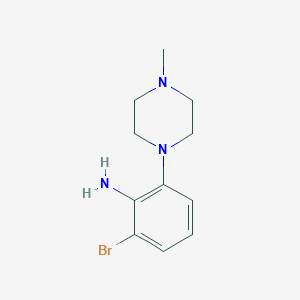

![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)
